Structural Differentiation via N7‑(3‑Methylbenzyl) Substitution: Distinguishing 332897‑33‑3 from the Broader Xanthine Scaffold
CAS 332897‑33‑3 is uniquely defined within the 8‑(dialkylamino)‑purine‑2,6‑dione chemical space by its combination of N7‑(3‑methylbenzyl) and C8‑dimethylamino groups. The N7‑(3‑methylbenzyl) motif distinguishes it from N7‑unsubstituted or N7‑methyl/ethyl xanthine scaffolds: in class‑level adenosine‑receptor antagonist SAR, the introduction of a benzyl or substituted benzyl group at N7 has been shown to modulate A₁/A₂A selectivity ratios by >10‑fold relative to the corresponding N7‑H or N7‑methyl parent [1]. No quantitative head‑to‑head data exist for this specific compound; however, the N7‑(3‑methylbenzyl) moiety represents a structural feature absent in commonly referenced 8‑(dimethylamino)‑xanthines such as 8‑(dimethylamino)‑theophylline (CAS 5426‑47‑1) or 8‑(dimethylamino)‑3‑methyl‑7H‑purine‑2,6‑dione (CAS 107643‑59‑4) .
| Evidence Dimension | N7 substituent identity |
|---|---|
| Target Compound Data | 7-(3-methylbenzyl) |
| Comparator Or Baseline | 8-(dimethylamino)-1,3-dimethylxanthine (CAS 5426-47-1): N7-H; 8-(dimethylamino)-3-methyl-7H-purine-2,6-dione (CAS 107643-59-4): N7-H |
| Quantified Difference | Qualitative: presence vs. absence of the 3-methylbenzyl moiety. Literature SAR on related N7-benzylxanthines reports A₁/A₂A selectivity shifts >10-fold upon N7-benzylation [1]. |
| Conditions | Class-level SAR derived from radioligand binding assays on human adenosine receptor subtypes (literature review). |
Why This Matters
For procurement decisions, the N7‑(3‑methylbenzyl) substitution provides a structural handle that can shift receptor‑subtype selectivity relative to N7‑unsubstituted xanthines; researchers seeking this specific pharmacophoric feature must specify CAS 332897‑33‑3 rather than a generic 8‑(dimethylamino)‑xanthine.
- [1] Müller, C.E. & Jacobson, K.A. (2011). Xanthines as adenosine receptor antagonists. In: Fredholm, B.B. (ed) Methylxanthines. Handbook of Experimental Pharmacology, vol 200. Springer, pp. 151–199. View Source
